molecular formula C19H18N2O3 B13771094 n-Ethyl-n-phenyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-quinoline-3-carboxamide

n-Ethyl-n-phenyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-quinoline-3-carboxamide

Cat. No.: B13771094
M. Wt: 322.4 g/mol
InChI Key: JMBXHYWYLOGUKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound n-Ethyl-n-phenyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-quinoline-3-carboxamide belongs to the 4-hydroxyquinoline-2-one class, a scaffold renowned for its broad biological activities, including anti-inflammatory, antiproliferative, and analgesic properties . Structurally, it features:

  • N-ethyl and N-phenyl substituents on the carboxamide nitrogen.
  • 4-hydroxy and 2-oxo groups on the dihydroquinoline core.
  • 1-methyl substitution at position 1.

This compound is part of a broader family of quinolone-3-carboxamides, where modifications to the substituents significantly influence physicochemical properties and bioactivity .

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenylquinoline-3-carboxamide

InChI

InChI=1S/C19H18N2O3/c1-3-21(13-9-5-4-6-10-13)19(24)16-17(22)14-11-7-8-12-15(14)20(2)18(16)23/h4-12,22H,3H2,1-2H3

InChI Key

JMBXHYWYLOGUKC-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C3=CC=CC=C3N(C2=O)C)O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The principal synthetic route to n-Ethyl-n-phenyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-quinoline-3-carboxamide involves an N-acylation reaction between:

  • A quinoline-3-carboxylic acid ester derivative (typically methyl or ethyl ester),
  • An aniline derivative (specifically N-ethylaniline).

This reaction yields the target carboxamide and an alcohol byproduct (methanol or ethanol) depending on the ester used.

Reaction Conditions and Solvents

  • The reaction is conducted in non-polar solvents with boiling points between 80°C and 200°C.
  • Preferred solvents include n-heptane , n-octane , mixtures of these alkanes, or cis,trans-decahydronaphthalene (Decalin®) .
  • These solvents provide an optimal environment for the N-acylation, improving yield and purity by minimizing side reactions.

Detailed Reaction Scheme

Step Reactants Conditions Products Notes
1 Quinoline-3-carboxylic acid ester derivative (Z = methyl or ethyl) Reaction with N-ethylaniline in n-heptane or n-octane or Decalin This compound + alcohol (methanol or ethanol) N-acylation reaction, solvent choice critical for purity and yield

Alternative Synthetic Routes and Improvements

  • Earlier methods used coupling reagents like carbodiimides and thionyl chloride with triethylamine, but these involve hazardous reagents and generate impurities, limiting scalability and pharmaceutical applicability.
  • The improved process avoids these reagents, relying instead on direct N-acylation in suitable solvents, which simplifies the procedure and enhances purity.
  • Recrystallization from methanol further purifies the product to pharmaceutical-grade (>95% purity).

Exhaustive Research Findings and Comparative Analysis

Purity and Yield

  • The solvent choice directly impacts the chemical purity and yield of the final compound.
  • Using n-heptane or n-octane results in high purity and yield, with fewer side products.
  • Use of Decalin® is preferred for some analogues, such as the 5-ethyl substituted derivatives, showing solvent specificity depending on the quinoline substitution pattern.

Reaction Efficiency and Scalability

  • The improved process is highly scalable due to the avoidance of explosive and hazardous reagents like sodium hydride and thionyl chloride.
  • This makes the method industrially viable for large-scale pharmaceutical manufacturing.

Structural Confirmation and Characterization

  • The synthesized compound features a strong intramolecular hydrogen bond between the 4-hydroxy group and the amide carbonyl, confirmed by characteristic NMR shifts (4-OH proton signal between 16-17 ppm), indicative of the quinoline-3-carboxamide structure.
  • This structural feature is consistent across related quinolinone-carboxamide derivatives synthesized by similar methods.

Summary Table of Preparation Methods

Parameter Details
Starting materials Quinoline-3-carboxylic acid ester (methyl or ethyl), N-ethylaniline
Reaction type N-acylation
Solvents n-Heptane, n-Octane, mixtures thereof, cis,trans-Decahydronaphthalene (Decalin®)
Temperature range Boiling point of solvents (80–200°C)
Byproducts Methanol or ethanol (depending on ester)
Purification Recrystallization from methanol
Yield and purity High yield, >95% purity achievable
Hazardous reagents Avoided in improved process (no sodium hydride, thionyl chloride)
Scalability Suitable for industrial scale-up
Structural confirmation NMR (4-OH proton shift 16-17 ppm) confirms intramolecular hydrogen bonding

Chemical Reactions Analysis

Types of Reactions

N-ETHYL-4-HYDROXY-1-METHYL-2-OXO-N-PHENYL-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Therapeutic Applications

Multiple Sclerosis Treatment
Laquinimod is currently in clinical trials as an oral medication for the treatment of multiple sclerosis (MS). It functions by modulating immune responses and has been shown to reduce the frequency of relapses in patients with relapsing forms of MS. The mechanism involves the inhibition of pro-inflammatory cytokines and promotion of anti-inflammatory pathways, which helps in reducing neuroinflammation associated with MS .

Neuroprotective Effects
Research indicates that laquinimod may exert neuroprotective effects beyond its immunomodulatory properties. It has been suggested that the compound can prevent neuronal damage and promote repair mechanisms in neurodegenerative conditions. This is particularly relevant in conditions like Alzheimer's disease and Huntington's disease, where neuroinflammation plays a critical role in disease progression .

Mechanistic Insights

The synthesis of laquinimod involves a high-yielding aminolysis reaction, where N-ethylaniline reacts with an ester to form the active compound. The reactivity profile shows that an equilibrium exists between various forms of the compound, which influences its pharmacokinetic properties. Studies have demonstrated that the presence of intramolecular hydrogen bonds enhances its stability and bioavailability .

Case Studies

Clinical Trials
Several clinical trials have evaluated the efficacy and safety of laquinimod in MS patients. A notable study published in 2016 reported that laquinimod significantly reduced annualized relapse rates compared to placebo, with a favorable safety profile . Another study highlighted its potential benefits in progressive forms of MS, suggesting that it may slow down disability progression .

Comparative Data Table

Application Mechanism Clinical Evidence
Multiple SclerosisImmunomodulation; reduces neuroinflammationReduced relapse rates in clinical trials
NeuroprotectionPrevents neuronal damage; promotes repairSuggested benefits in Alzheimer's and Huntington's disease

Mechanism of Action

The mechanism of action of N-ETHYL-4-HYDROXY-1-METHYL-2-OXO-N-PHENYL-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It also interacts with cellular pathways involved in inflammation and cell proliferation, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

N-(3-Chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
  • Key Differences : Incorporates a 3-chlorophenyl group instead of phenyl.
  • Its molecular weight (342.78 g/mol) and LogP are higher than the parent compound, suggesting altered solubility and membrane permeability .
N-(5-Chloro-2-methoxyphenyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide
  • Key Differences : Features 5-chloro-2-methoxyphenyl substitution.
  • Impact : The methoxy group introduces steric bulk and electron-donating effects, which may modulate receptor interactions. This compound (MolPort-001-731-610) has shown enhanced pharmacokinetic profiles in preclinical models .
Tasquinimod (4-Hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide)
  • Key Differences : Contains 5-methoxy and 4-(trifluoromethyl)phenyl groups.
  • Impact: The trifluoromethyl group increases metabolic stability and bioavailability. Tasquinimod is a second-generation analog with potent immunomodulatory and antiproliferative effects, highlighting the importance of halogenated aryl groups .

Deuterated Derivatives

Deuterated n-Ethyl-n-phenyl-1,2-dihydro-4-hydroxy-5-chloro-1-methyl-2-oxoquinoline-3-carboxamide
  • Key Differences : Incorporates deuterium at specific positions.
  • Impact : Deuteration reduces metabolic degradation by cytochrome P450 enzymes, prolonging half-life without altering primary pharmacology. This strategy is used to enhance therapeutic efficacy .

Carboxamide vs. Carboxylate Analogs

Ethyl 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates
  • Key Differences : Replaces the carboxamide with an ethyl ester .
  • Impact : Esters generally exhibit lower metabolic stability and faster hydrolysis to carboxylic acids in vivo. However, they serve as prodrugs, improving oral absorption. The amide group in the target compound likely offers superior stability and direct receptor engagement .

Heterocyclic and Functional Group Modifications

N-{3-[2-(4-Methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide
  • Key Differences : Introduces a triazole ring linked to a 4-methoxyphenethyl group.
  • This compound (CAS 1574494-87-3) has a molecular weight of 403.4 g/mol, indicating increased complexity .
1-Allyl-4-hydroxy-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
  • Key Differences : Substitutes 1-allyl and 2-methoxy-5-methylphenyl groups.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
n-Ethyl-n-phenyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-quinoline-3-carboxamide C₂₀H₁₉N₂O₃ 335.38 N-Ethyl, N-Phenyl, 4-OH, 1-Me Broad bioactivity, moderate LogP
N-(3-Chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide C₁₈H₁₅ClN₂O₃ 342.78 3-Cl-Phenyl Enhanced hydrophobicity
Tasquinimod C₂₀H₁₈F₃N₂O₄ 407.36 5-OMe, 4-CF₃-Ph High metabolic stability, immunomodulatory
Deuterated Analog (5-Cl) C₂₀H₁₈DClN₂O₃ ~340.8 Deuteration at specific positions Prolonged half-life

Biological Activity

The compound n-Ethyl-n-phenyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-quinoline-3-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Synthesis

The synthesis of this compound is typically achieved through a multi-step process involving the reaction of appropriate precursors. The final product is often obtained via aminolysis reactions, which facilitate the formation of the quinoline structure .

Anticancer Properties

Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer activity. For instance, laquinimod, a related compound, is in clinical trials for multiple sclerosis and shows promise in modulating immune responses .

Table 1: Anticancer Activity of Quinoline Derivatives

Compound NameIC50 (µM)Cancer Cell Line
Laquinimod0.65MCF-7
Compound X2.41HeLa
Compound Y0.11PANC-1

The mechanism by which this compound exerts its biological effects may involve the modulation of apoptosis pathways and cell cycle arrest. Studies have shown that quinoline derivatives can increase p53 expression levels and promote caspase activation, leading to apoptosis in cancer cells .

Case Studies

A notable case study involved the evaluation of n-Ethyl-n-phenyl derivatives against various cancer cell lines. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis through intrinsic pathways.

Table 2: Case Study Results on Biological Activity

Compound NameCancer Cell Line% Inhibition at 10 µM
n-Ethyl-n-phenylMCF-775
n-Ethyl-n-pyridylHeLa60
n-Ethyl-n-benzylSK-MEL-280

Pharmacological Profile

The pharmacological profile of n-Ethyl-n-phenyl derivatives suggests they may act as selective modulators for various receptors, including cannabinoid receptors . This selectivity could lead to fewer side effects compared to non-selective agents.

Structure Activity Relationship (SAR)

SAR studies indicate that modifications to the phenyl ring significantly affect biological activity. For example, the introduction of electron-donating groups (EDGs) enhances anticancer potency, while electron-withdrawing groups (EWGs) tend to diminish it .

Table 3: SAR Analysis of Quinoline Derivatives

ModificationEffect on Activity
EDG (e.g., -OCH3)Increased potency
EWG (e.g., -NO2)Decreased potency
Halogen substitutionVariable effects

Q & A

Q. Table 1: Key Analogs and Activity Differences

CompoundSubstituentIC50 (S100A9)Solubility (mg/mL)
Laquinimod5-Cl, 4-OH0.12 µM0.45
ABR-2157575-Et, 4-OH0.28 µM0.32
N-(3-chlorophenyl)3-Cl1.4 µM0.21
Data from comparative SPR and HPLC studies

Advanced: What strategies enhance the compound’s selectivity in enzyme inhibition assays?

Methodological Answer:

  • Functional Group Modifications: Introduce electron-withdrawing groups (e.g., 5-Cl) to improve binding to hydrophobic enzyme pockets. Ethyl substituents on the quinoline core reduce off-target interactions by 40% .
  • Solvent Optimization: Use DMSO:PBS (1:9) to maintain solubility while avoiding aggregation in cell-based assays .
  • Dose-Response Curves: Perform 8-point dilution series (0.1–100 µM) with controls (e.g., cycloheximide) to validate dose-dependent effects .

Advanced: How do researchers design experiments to study the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound?

Methodological Answer:

In Vivo Models: Administer 10 mg/kg/day orally in murine EAE models, with plasma sampling at 0, 2, 6, and 24 hours post-dose.

Bioanalysis: LC-MS/MS quantifies plasma concentrations (LOQ = 0.1 ng/mL) and correlates with PD markers (e.g., IL-17 reduction) .

Metabolite Identification: Incubate with liver microsomes (human/rat) to detect oxidative metabolites via UPLC-QTOF-MS .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Storage Conditions: Store at -20°C in amber vials under argon to prevent photodegradation and oxidation.
  • Stability Tests: Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when protected from moisture .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.